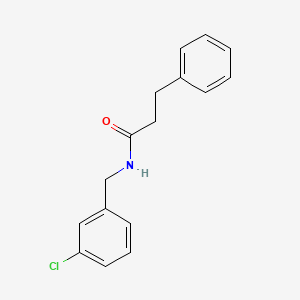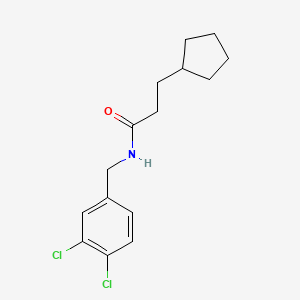
1-(3-fluorobenzoyl)-4-(3-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzoyl)-4-(3-pyridinylmethyl)piperazine, commonly known as FPMP, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications. FPMP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.
作用机制
The exact mechanism of action of FPMP is not fully understood, but it is believed to act as a selective serotonin receptor agonist and dopamine receptor antagonist. FPMP has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. FPMP has also been found to bind to the D2 and D3 dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
FPMP has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and cognition. FPMP has also been found to decrease the levels of corticosterone, a stress hormone. Additionally, FPMP has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
FPMP has several advantages for lab experiments. It exhibits high potency and selectivity, making it a useful tool for studying the role of serotonin and dopamine receptors in various physiological and behavioral processes. Additionally, FPMP has a long half-life, allowing for prolonged effects in animal models. However, FPMP has limitations in terms of its solubility and stability, which can affect its bioavailability and reproducibility in experiments.
未来方向
FPMP has several potential future directions in scientific research. It can be further studied for its potential therapeutic applications in various neuropsychiatric and neurodegenerative disorders. Additionally, FPMP can be used as a tool to study the role of serotonin and dopamine receptors in various physiological and behavioral processes. Further research can also focus on developing more stable and soluble analogs of FPMP for improved bioavailability and reproducibility in experiments.
合成方法
FPMP can be synthesized using various methods, including the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridinemethanol in the presence of a base. Another method involves the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridinecarboxaldehyde in the presence of a reducing agent. The synthesis of FPMP can also be achieved through the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridineboronic acid in the presence of a palladium catalyst.
科学研究应用
FPMP has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic activities. FPMP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FPMP has been studied for its potential use in the treatment of substance abuse disorders.
属性
IUPAC Name |
(3-fluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-1-4-15(11-16)17(22)21-9-7-20(8-10-21)13-14-3-2-6-19-12-14/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOZQKWFGSDHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)



![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)